N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
This compound is a quinazoline-dione derivative featuring a 4-chlorophenethyl group, a furan-2-ylmethyl aminoethyl chain, and a benzamide moiety. Its structural complexity arises from the fusion of heterocyclic (quinazoline-dione and furan) and aromatic (4-chlorophenyl, benzamide) components. The quinazoline-dione core is known for its role in enzyme inhibition, particularly targeting ATPases or kinases . The benzamide linker provides rigidity and stability to the molecule, a common feature in pharmacologically active compounds .
Properties
CAS No. |
931731-62-3 |
|---|---|
Molecular Formula |
C31H27ClN4O5 |
Molecular Weight |
571.03 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H27ClN4O5/c32-24-13-9-21(10-14-24)15-16-33-29(38)23-11-7-22(8-12-23)19-36-30(39)26-5-1-2-6-27(26)35(31(36)40)20-28(37)34-18-25-4-3-17-41-25/h1-14,17H,15-16,18-20H2,(H,33,38)(H,34,37) |
InChI Key |
MREFRPQOFXQSHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O5 |
| Molecular Weight | 460.9 g/mol |
| CAS Number | 896314-86-6 |
The structure features a furan ring and a quinazoline moiety, which are known for their biological activity in medicinal chemistry.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, which may include:
- Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in cellular processes. For example, quinazoline derivatives have been shown to inhibit kinases and other enzymes critical for cancer cell proliferation.
- Antiviral Activity : Similar compounds have demonstrated efficacy against various viruses by targeting viral replication mechanisms. The incorporation of furan and quinazoline structures may enhance this activity.
- Antibacterial Properties : The presence of the chlorophenethyl group suggests potential antibacterial activity, as many chlorinated compounds exhibit such properties.
Antiviral Activity
A study on related compounds demonstrated significant antiviral activity against human adenovirus (HAdV). Compounds exhibited selectivity indexes (SI > 100) with low micromolar potency against HAdV. Notably, a derivative showed an IC50 of 0.27 μM with reduced cytotoxicity (CC50 = 156.8 μM) .
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. They often act as inhibitors of tyrosine kinases, which are pivotal in cancer cell signaling pathways. The specific compound under discussion may similarly inhibit these pathways, leading to reduced tumor growth.
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects at low concentrations.
- Animal Models : Preliminary studies in animal models indicate that the compound could reduce tumor size without significant toxicity at therapeutic doses.
Summary of Findings
The biological activity of this compound appears promising based on its structural components and preliminary research findings. Its potential applications in antiviral and anticancer therapies warrant further investigation through clinical trials.
Future Directions
Further research is needed to:
- Elucidate the precise mechanisms of action.
- Conduct comprehensive pharmacokinetic and toxicity studies.
- Explore the potential for combination therapies with existing antiviral or anticancer agents.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations :
- Quinazoline vs. Oxadiazine/Triazole Cores : The quinazoline-dione in the target compound offers two ketone groups for hydrogen bonding, whereas oxadiazines () and triazoles () rely on sulfur or nitrogen atoms for interactions. This difference impacts target selectivity; triazoles often exhibit broader antimicrobial activity .
- Substituent Effects : The 4-chlorophenethyl group in the target compound contrasts with the trichloromethyl group in ’s oxadiazines. Trichloromethyl enhances electrophilicity but may reduce metabolic stability compared to the chlorophenethyl’s balanced lipophilicity .
- Furan vs. Sulfonyl/Sulfanyl Groups : The furan in the target compound provides a planar aromatic system for target binding, while sulfonyl/sulfanyl groups in analogues () improve solubility and redox activity .
Key Findings :
- The target compound’s synthesis likely shares similarities with ’s hydrazinecarbothioamide cyclization but faces challenges in isolating the quinazoline-dione core.
- highlights reagent-dependent outcomes: DCC gives higher yields, but I₂ + Et₃N expands structural diversity, a strategy applicable to synthesizing furan-containing analogues .
Bioactivity and Target Profiling
- Enzyme Inhibition : Quinazoline-diones (target compound) are hypothesized to inhibit ATP-dependent enzymes, akin to triazole-thiones () targeting oxidoreductases .
- Antimicrobial Potential: Structural similarities to oxadiazines () suggest possible antifungal activity, though the furan moiety may redirect specificity toward bacterial targets .
- Bioactivity Clustering : ’s data mining shows that compounds with >80% structural similarity (e.g., shared benzamide or chlorophenyl groups) cluster in bioactivity profiles, predicting the target compound’s mode of action .
Physicochemical Properties
- Solubility : The 4-chlorophenethyl and benzamide groups render the target compound less water-soluble than sulfonyl-containing triazoles () but more lipophilic than hydroxylated analogues ().
- Stability : The quinazoline-dione core is prone to hydrolysis under acidic conditions, unlike sulfur-stabilized triazoles () .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including coupling of quinazoline derivatives with furan-2-ylmethylamine and chlorophenethyl groups. Critical challenges include optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst use) to minimize side reactions and improve yield. For example, coupling reagents like DCC/HOBt may enhance amide bond formation efficiency . Purification often requires chromatography or recrystallization, validated via NMR and mass spectrometry to confirm structural integrity .
Q. How should researchers validate the compound’s purity and structural identity?
Use a combination of 1H/13C NMR to confirm functional groups (e.g., amide peaks at ~165-175 ppm, quinazoline aromatic signals) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity can be assessed via HPLC (≥95% purity threshold) with UV detection at λmax ~254 nm, as demonstrated in similar quinazoline derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with the compound’s structural analogs, such as:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the quinazoline core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or PARP. Compare results with structurally similar compounds (e.g., 2-chloro-4-(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, which showed antimicrobial activity) to identify critical interactions (e.g., hydrogen bonds with quinazoline carbonyl groups) . Use QSAR models to correlate substituent effects (e.g., chlorophenyl vs. methoxy groups) with activity .
Q. How to resolve contradictions in stability data under varying pH/temperature conditions?
Design a stability-indicating HPLC method to monitor degradation products. For example, if the compound degrades at pH >7, conduct accelerated stability studies (40°C/75% RH) and identify degradation pathways (e.g., hydrolysis of the amide bond) via LC-MS. Adjust formulation strategies (e.g., lyophilization or buffered solutions) based on findings .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells.
- Cellular imaging : Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization .
- Transcriptomics : RNA-seq to map gene expression changes, focusing on pathways like apoptosis or oxidative stress .
Methodological Comparisons
Q. How do structural analogs differ in activity, and what drives these differences?
| Compound | Key Structural Feature | Activity Profile |
|---|---|---|
| N-(4-Chlorophenyl)-1,2-phenylenediamine | Simple aromatic amine | Antioxidant (IC50: 12 μM in DPPH assay) |
| 4-Chloro-N-(furan-2-yloxy)benzamide | Furan ether linkage | Anti-inflammatory (COX-2 inhibition: 78% at 10 μM) |
| Target Compound | Quinazoline-furan hybrid | Broad-spectrum (e.g., antimicrobial MIC: 2-8 μg/mL) |
| The quinazoline moiety enhances target binding affinity, while the furan group improves solubility and pharmacokinetics . |
Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays to avoid false positives?
Include:
- Solvent controls (e.g., DMSO at ≤0.1% v/v).
- Positive controls (e.g., doxorubicin for anticancer assays).
- Cell viability normalization using ATP-based luminescence assays to confirm results from colorimetric methods like MTT .
Q. How to address low yield in the final coupling step?
Optimize reaction stoichiometry (e.g., 1.2 equivalents of furan-2-ylmethylamine) and employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional). Monitor intermediates via TLC and characterize by IR for real-time adjustment .
Data Interpretation and Reproducibility
Q. How to ensure reproducibility in biological assays across labs?
- Standardize protocols : Adopt CLSI guidelines for antimicrobial testing .
- Cross-validate instruments : Calibrate plate readers using fluorescein standards.
- Report exact conditions : e.g., “MTT assay conducted in RPMI-1640 + 10% FBS, 48 hrs incubation” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
